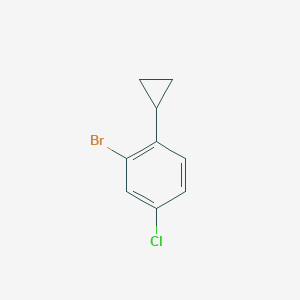

2-Bromo-4-chloro-1-cyclopropylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-4-chloro-1-cyclopropylbenzene often involves strategies such as ring-opening reactions and palladium-catalyzed cross-coupling reactions. For example, donor-acceptor cyclopropanes can undergo ring-opening 1,3-dichlorination by reacting with iodobenzene dichloride, producing ring-opened products bearing chlorine atoms adjacent to the donor and acceptor groups (Garve et al., 2014). Additionally, a novel palladium-catalyzed domino reaction of related bromo-cyclopropylidenemethylbenzene with alkynylbenzenamine has been reported, demonstrating the potential for synthesizing naphthalen-2-ylbenzenamines and indenoquinolines, showcasing the versatility of cyclopropyl-containing halobenzenes in complex organic synthesis (Li et al., 2012).

Molecular Structure Analysis

The molecular structure of chlorobenzene and bromobenzene, which are structurally related to 2-Bromo-4-chloro-1-cyclopropylbenzene, has been analyzed using 1H and 2H NMR spectra in liquid crystalline phases. These studies provide insight into the molecular geometry and electronic environment of such compounds, facilitating the understanding of how the cyclopropyl group might influence the overall structure and reactivity of the molecule (Jacobsen & Schaumburg, 1977).

Chemical Reactions and Properties

2-Bromo-4-chloro-1-cyclopropylbenzene can undergo various chemical reactions, including electrophilic substitution, due to the presence of halogen atoms, and nucleophilic opening of the cyclopropyl ring under certain conditions. The reactivity patterns and mechanisms of these reactions are crucial for synthesizing targeted molecules with desired functionalities. Studies on similar compounds, such as the electrophilic additions to alkenes and the kinetics of reactions involving halogenated cyclohexenes, provide a foundation for understanding the chemical behavior of 2-Bromo-4-chloro-1-cyclopropylbenzene (Campbell & Hogg, 1967).

科学的研究の応用

Halogen Bonding in Structural Chemistry

The study of halogen bonding, specifically involving bromo- and chloro- substituents on aromatic rings, plays a significant role in the structural determination within chemical compounds. Research has highlighted the importance of C-X...O=C interactions over X...X interactions for structural stability in halogenated compounds, such as 4-halotriaroylbenzenes, which can influence the design and synthesis of new molecular structures in organic chemistry (Pigge, Vangala, & Swenson, 2006).

Advancements in Organic Synthesis

In the realm of organic synthesis, the development of novel reactions, such as the palladium- and copper-cocatalyzed tandem N-H/C-H bond functionalization, utilizes halogenated benzene derivatives. This process facilitates the synthesis of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines, showcasing the versatility of halogenated arenes in constructing complex heterocyclic compounds (Sun et al., 2012).

Environmental Chemistry and Toxicology

Investigations into the environmental impact and thermal degradation of halogenated phenols, including bromo- and chloro- derivatives, have provided insights into the formation of toxic compounds like bromochlorodibenzo-p-dioxins and furans. This research is crucial for understanding the environmental and health risks associated with the combustion of halogenated organic waste (Evans & Dellinger, 2005).

Molecular Electronics and Material Science

The synthesis and application of halogenated benzene derivatives extend into the field of material science, where they serve as precursors for electronic materials. Research on the preparation of specific halogenated benzene compounds as intermediates for molecular receptors and electronic materials underscores the material's potential in developing advanced electronic devices (Wallace et al., 2005).

Drug Discovery and Pharmacology

In drug discovery, the exploration of halogenated benzene derivatives for their biological activity, such as their role as inhibitors against specific targets like SARS-CoV-2, highlights the importance of these compounds in medicinal chemistry. The structural diversity and reactivity conferred by halogen substituents enable the synthesis of novel compounds with potential therapeutic applications (El idrissi et al., 2021).

特性

IUPAC Name |

2-bromo-4-chloro-1-cyclopropylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrCl/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIKPGXZRASECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chloro-1-cyclopropylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)

![Methyl 2-[2-(2-bromobenzoyl)imino-4-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)